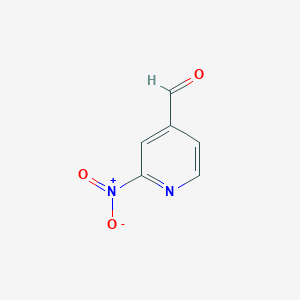
2-Amino-N-(5-methylthiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-N-(5-methylthiazol-2-yl)propanamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(5-methylthiazol-2-yl)propanamide typically involves the reaction of 2-amino-5-methylthiazole with appropriate acylating agents. One common method includes the reaction of 2-amino-5-methylthiazole with propanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-N-(5-methylthiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
2-Amino-N-(5-methylthiazol-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 2-Amino-N-(5-methylthiazol-2-yl)propanamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, it can inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-methylthiazole: A simpler thiazole derivative with similar chemical properties.
5-Methyl-2-thiazolamine: Another thiazole derivative with potential biological activities.
Uniqueness
2-Amino-N-(5-methylthiazol-2-yl)propanamide is unique due to its specific structure, which allows it to interact with a variety of molecular targets.
Eigenschaften
Molekularformel |
C7H11N3OS |
|---|---|
Molekulargewicht |
185.25 g/mol |
IUPAC-Name |
2-amino-N-(5-methyl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C7H11N3OS/c1-4-3-9-7(12-4)10-6(11)5(2)8/h3,5H,8H2,1-2H3,(H,9,10,11) |
InChI-Schlüssel |
HVWBNADEXBDLPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(S1)NC(=O)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11812090.png)

![(4'-Hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B11812098.png)











